2-(thiophen-3-yl)propan-2-aminehydrochloride
Description
2-(Thiophen-3-yl)propan-2-amine hydrochloride is a secondary amine salt featuring a thiophene ring substituted at the 3-position. The compound’s structure consists of a central propan-2-amine backbone with a thiophene moiety, imparting distinct electronic and steric properties due to the sulfur atom in the aromatic ring. Its synthesis typically involves coupling enantiopure precursors, such as (S)-1-(thiophen-3-yl)propan-2-amine, with other aromatic components under controlled conditions . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research, particularly in opioid receptor studies (e.g., PZM21, a μ-opioid receptor agonist) . Enantiomeric forms, such as the (R)-isomer (CAS: 2007917-27-1), are also documented, highlighting the importance of stereochemistry in biological activity .
Properties
IUPAC Name |
2-thiophen-3-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-7(2,8)6-3-4-9-5-6;/h3-5H,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCWIDHADYTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions typically include controlled temperatures, inert atmospheres, and specific catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry: 2-(Thiophen-3-yl)propan-2-amine hydrochloride is used as a building block in organic synthesis, particularly in the development of new thiophene-based compounds .
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: Thiophene derivatives have shown promise in medicinal chemistry for their anti-inflammatory, anti-psychotic, and anti-cancer properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(thiophen-3-yl)propan-2-amine hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Thiophene vs. Phenyl Rings: Thiophene’s electron-rich aromatic system may enhance interactions with sulfur-seeking receptors (e.g., opioid receptors) compared to phenyl-based analogs like PMMA or 4-FMA, where electron-withdrawing groups (e.g., -OCH₃, -F) modulate serotonin/dopamine effects .
Stereochemical Considerations :
- Enantiomers of 2-(thiophen-3-yl)propan-2-amine HCl (e.g., (R)- and (S)-forms) exhibit distinct pharmacological profiles. For example, (S)-isomers are often prioritized in opioid agonist design due to enhanced receptor affinity .
Pharmacological Diversity: Amphetamine Analogs: PMMA and 4-FMA share the propan-2-amine backbone but replace thiophene with substituted phenyl groups, leading to stimulant or entactogen effects via monoamine transporter modulation . Phenothiazine Derivatives: Promethazine HCl demonstrates how heterocycle substitution (phenothiazine vs. thiophene) shifts activity from CNS modulation (antipsychotic) to peripheral H1 receptor antagonism .
Synthetic Complexity :
- The target compound’s synthesis requires enantioselective steps (e.g., chiral resolution or asymmetric catalysis) , whereas simpler analogs like 2-(thiophen-3-yl)ethan-1-amine HCl are prepared via direct amination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
